

# Addressing contamination and carryover in LC-MS systems when using internal standards

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Compound of Interest

Compound Name: 7-Deuterio-1-methylindole

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# Technical Support Center: LC-MS Contamination & Carryover

Welcome to the technical support center for addressing contamination and carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) systems, with a special focus on challenges related to internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is carryover in LC-MS analysis?

A1: Carryover is the phenomenon where a small portion of an analyte from a previous injection appears in a subsequent analysis, typically in a blank or a sample with a much lower concentration.[1][2] This can lead to inaccurate quantification, especially for trace-level analysis.

Q2: What are the most common sources of carryover and contamination in an LC-MS system?

A2: Carryover and contamination can originate from various components of the LC-MS system. The most common sources include:

## Troubleshooting & Optimization





- Autosampler: The injection needle, syringe, sample loop, and rotor seals are frequent culprits where sample residue can adhere.[1]
- LC Column: Highly retentive compounds can accumulate on the column and slowly bleed off in subsequent runs. Guard columns can also be a significant source of carryover.[1][2]
- Tubing and Fittings: Analytes can adsorb to the surfaces of PEEK tubing and get trapped in unions or areas of poor flow.
- Ion Source: The electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source can become contaminated with repeated injections of non-volatile components or high-concentration samples.[1]

Q3: How can the internal standard (IS) itself be a source of contamination or carryover?

A3: While internal standards are used to correct for analytical variability, they can also introduce issues:

- High Concentration: If the IS is prepared at a concentration that is too high, it can lead to carryover in the same way as a high-concentration analyte.[3]
- Contaminated IS Solution: The internal standard stock or working solution may become contaminated over time or if not prepared and stored correctly.
- "Sticky" Internal Standards: In some cases, the internal standard may be more prone to adsorption on system surfaces than the analyte it is intended to mimic, leading to significant carryover.

Q4: What are the best practices for preparing and storing internal standard solutions to prevent contamination?

A4: To ensure the integrity of your internal standard solutions:

 Use High-Purity Solvents: Prepare all solutions with LC-MS grade solvents to avoid introducing contaminants.

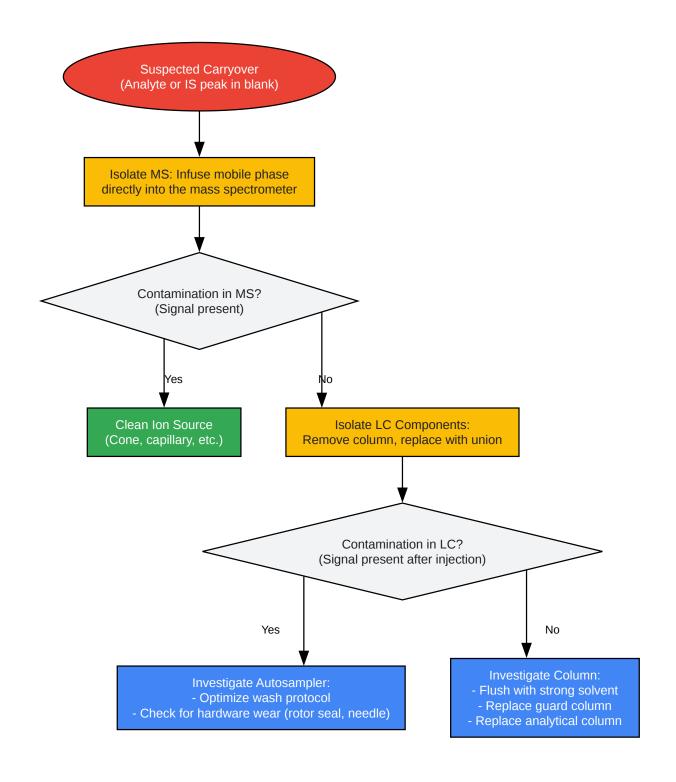


- Proper Vessel Selection: Store standards in silanized glassware or appropriate plastic containers to prevent adsorption to glass surfaces. For light-sensitive compounds, use amber vials or wrap containers in foil.[4]
- Segregation: Prepare and store stock and intermediate internal standard solutions in a separate area from sample preparation and analysis to avoid cross-contamination.[4]
- Fresh Preparations: Prepare working solutions fresh as needed and be mindful of the expiration dates of stock solutions.

# Troubleshooting Guides Guide 1: Systematic Approach to Identifying the Source of Carryover

When carryover is suspected, a systematic approach is crucial to pinpoint the source efficiently. The following workflow can help isolate the problematic component.





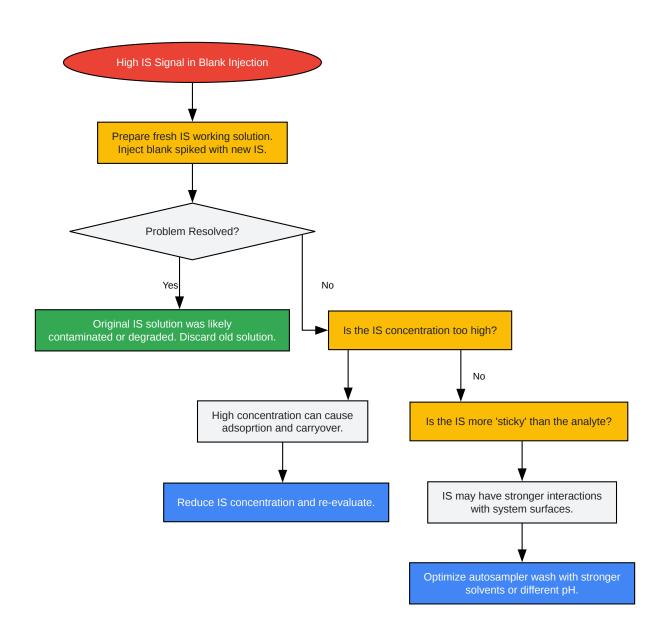
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Figure 1: Systematic workflow for identifying the source of carryover.



# Guide 2: Troubleshooting Internal Standard (IS) Specific Carryover

If you have identified the internal standard as the source of carryover, use the following decision tree to resolve the issue.



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Figure 2: Decision tree for troubleshooting IS-related carryover.

# Data Presentation: Effectiveness of Autosampler Wash Protocols

The effectiveness of the autosampler wash protocol is critical in mitigating carryover. The choice of wash solvent and the cleaning mechanism can significantly impact the level of residual analyte.

Wash Method	Wash Solvent	Analyte	Carryover (%)
No Rinse	-	Chlorhexidine	~0.07%
Needle Dip	Mobile Phase	Chlorhexidine	~0.04%
Internal and External Rinse	Aqueous Sodium Citrate	Butyryl coenzyme A	0.48%
Internal and External Rinse with Inert System	Aqueous Methanol	Butyryl coenzyme A	0.89%

Data adapted from LCGC International and other sources.

Note: The choice of wash solvent should be tailored to the analyte's properties. For hydrophobic compounds, a high percentage of organic solvent like acetonitrile or isopropanol is often effective. For compounds with ionizable groups, adjusting the pH of the wash solvent can improve solubility and removal.

## **Experimental Protocols**

### **Protocol 1: Carryover Assessment Experiment**

This protocol outlines a standard procedure to quantify the amount of carryover in an LC-MS system.

Objective: To determine the percentage of carryover from a high-concentration sample to a subsequent blank injection.



#### Materials:

- Highest concentration calibration standard (ULOQ Upper Limit of Quantification)
- Lowest concentration calibration standard (LLOQ Lower Limit of Quantification)
- Blank matrix (e.g., drug-free plasma, solvent)
- LC-MS system with the analytical method to be evaluated

#### Procedure:

- System Equilibration: Equilibrate the LC-MS system with the analytical method's mobile phase until a stable baseline is achieved.
- Blank Injections: Inject at least two blank matrix samples to ensure the system is clean and to establish the baseline noise level.
- LLOQ Injection: Inject the LLOQ standard to confirm system sensitivity and to have a reference for the carryover limit.
- ULOQ Injection: Inject the ULOQ standard. This is the source of the potential carryover. It is recommended to inject the ULOQ multiple times (e.g., three times) to ensure the system is fully exposed to the high concentration.
- Carryover Blank Injection: Immediately following the last ULOQ injection, inject a blank matrix sample. This is the critical injection to assess carryover.
- Data Analysis: a. Integrate the peak area of the analyte (and internal standard, if applicable)
  in the carryover blank injection. b. Integrate the peak area of the analyte in the LLOQ
  injection. c. Calculate the percentage of carryover using the following formula:
  - % Carryover = (Peak Area in Carryover Blank / Peak Area in LLOQ) x 100%

#### Acceptance Criteria:

• Typically, the carryover in the blank injection following the ULOQ should not be more than 20% of the analyte response in the LLOQ. For the internal standard, the carryover should not



exceed 5% of its response in the LLOQ.

This technical support guide provides a starting point for addressing contamination and carryover issues in your LC-MS analyses. For persistent issues, consulting your instrument manufacturer's specific guidelines or contacting their technical support is recommended.

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